

The Structural Elucidation of Cleroindicin F: A Technical Guide

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Compound of Interest

Compound Name: *Cleroindicin F*

Cat. No.: *B1162548*

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Introduction

Cleroindicin F, a natural product isolated from *Clerodendrum indicum*, belongs to a class of compounds that have garnered interest for their potential biological activities. The determination of its intricate molecular architecture is a cornerstone for understanding its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of **Cleroindicin F**, detailing the experimental methodologies and spectroscopic data that were pivotal in piecing together its chemical puzzle. The structural determination relied on a combination of spectroscopic techniques, including mass spectrometry, infrared and ultraviolet spectroscopy, and advanced nuclear magnetic resonance experiments. Further confirmation and clarification of its stereochemistry were achieved through enantioselective total synthesis.

Physicochemical and Spectroscopic Data

The initial characterization of **Cleroindicin F** established it as a colorless oil. Through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, its molecular formula was determined to be $C_8H_{10}O_3$.^[1]

Table 1: Physicochemical and Mass Spectrometry Data for Cleroindicin F

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₃	[1]
Optical Rotation ([α] _D)	-2.74° (c 0.016, MeOH)	[1]
High-Resolution EIMS	m/z 154 [M] ⁺	[1]
EIMS Fragments	m/z 136 [M - H ₂ O] ⁺ , 110 [M - C ₂ H ₄ O] ⁺ , 82 [M - CO] ⁺	[1]

Spectroscopic Analysis

The presence of key functional groups was inferred from infrared (IR) and ultraviolet (UV) spectroscopy, which indicated that **Cleroindicin F** is an α,β-unsaturated ketone.

Table 2: Spectroscopic Data (IR and UV) for Cleroindicin F

Spectroscopy	Wavelength/Wavenumber	Interpretation	Reference
UV (EtOH)	λ _{max} 218.5 nm	α,β-unsaturated ketone	
IR (film)	3370, 2940, 2870, 1675, 1375, 1260, 840 cm ⁻¹	Hydroxyl, C-H stretching, C=O (conjugated ketone), C-O stretching	

Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon skeleton and the connectivity of the atoms in **Cleroindicin F** were elucidated primarily through ¹H and ¹³C NMR spectroscopy.

Table 3: ¹³C-NMR Spectroscopic Data for Cleroindicin F (100 MHz, C₅D₅N)

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity	Reference
2	34.3	CH ₂	
3	28.5	CH ₂	
4	76.9	C	
5	150.2	CH	
6	128.8	CH	
7	198.2	C=O	
8	35.8	CH ₂	
9	84.6	CH	

Table 4: ¹H-NMR Spectroscopic Data for Cleroindicin F (400 MHz, C₅D₅N)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-5	6.94	d	10.2	
H-6	6.14	d	10.2	

Note: The original literature provides limited ¹H-NMR data. A complete assignment requires further experimental data or access to supplementary information from synthetic studies.

Experimental Protocols

Isolation of Cleroindicin F

The following is a summary of the isolation procedure as described by Tian et al. (1997):

- Extraction: Dried and powdered aerial parts of *Clerodendrum indicum* (6 kg) were refluxed with 95% ethanol. The resulting crude extract (320 g) was dissolved in 50% ethanol and

partitioned with petroleum ether to remove fats.

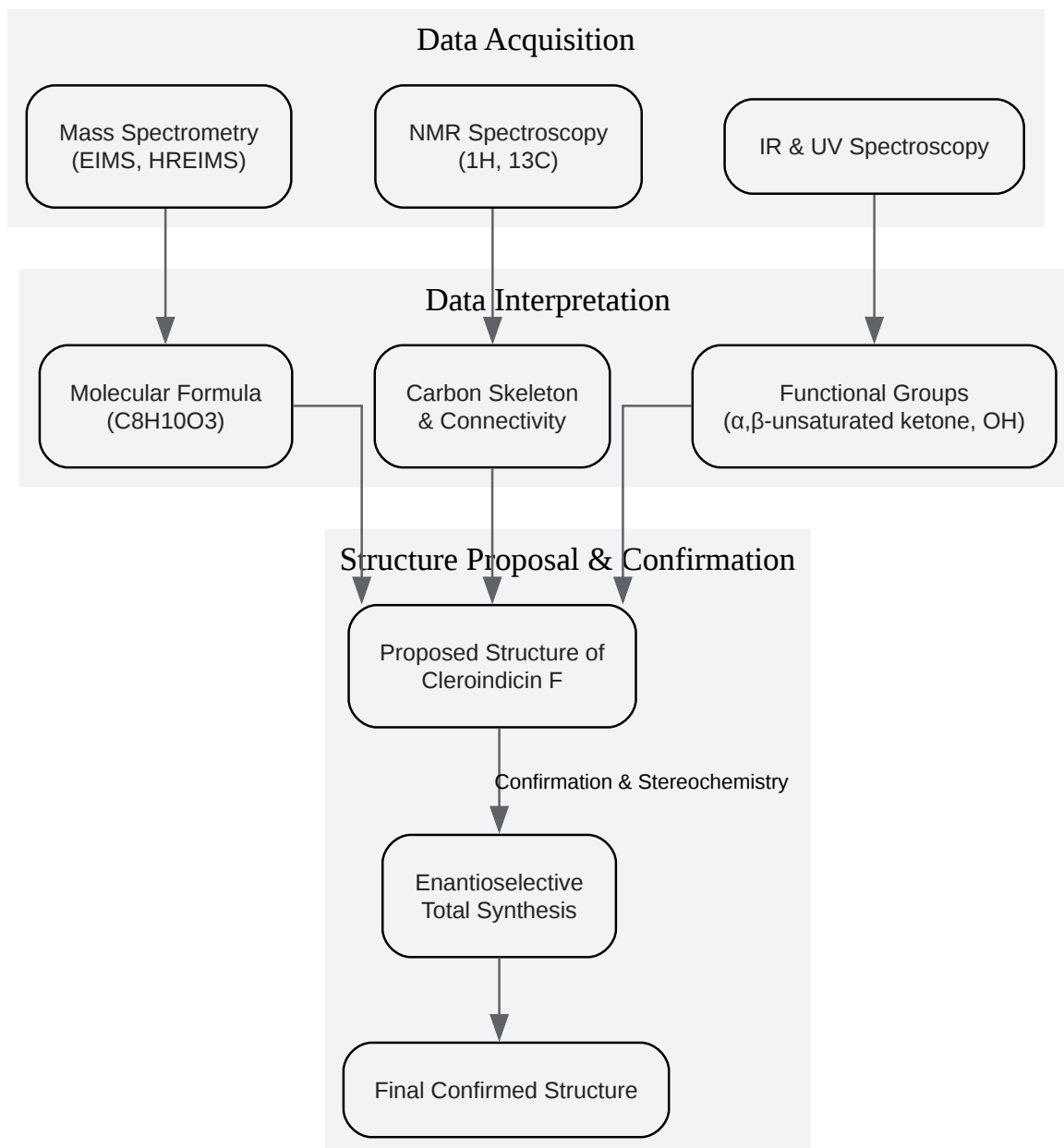
- Solvent Partitioning: After removing the ethanol, the aqueous residue was extracted with ethyl acetate.
- Chromatography: The ethyl acetate extract (78 g) was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and acetone. **Cleroindicin F** (48 mg) was isolated from the fractions eluted with a 25:1 mixture of chloroform and methanol after repeated silica gel column chromatography.

Spectroscopic Measurements

- NMR Spectra: ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-400 spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (pyridine- d_5).
- Mass Spectra: EIMS and HREIMS were obtained on a VG Auto Spec-3000 spectrometer.
- IR and UV Spectra: IR spectra were recorded on a Perkin-Elmer 577 spectrometer, and UV spectra were taken on a UV-210 spectrometer.
- Optical Rotation: Optical rotation was measured on a JASCO-20C digital polarimeter.

Structure Elucidation Workflow

The logical process for elucidating the structure of **Cleroindicin F** based on the available data is outlined below.



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Figure 1. Workflow for the structure elucidation of **Cleroindicin F**.

Stereochemistry and Total Synthesis

While spectroscopic data provided the planar structure of **Cleroindicin F**, the determination of its absolute stereochemistry required more advanced techniques. Enantioselective total

synthesis of all known chiral cleroindicins, including **Cleroindicin F**, was instrumental in this regard. This synthetic work revealed that natural **Cleroindicin F** is nearly racemic. Furthermore, it was demonstrated that optically pure synthetic **Cleroindicin F** racemizes under slightly basic conditions. This finding suggests that the other chiral cleroindicins (C, D, and E) may be biosynthetically derived from **Cleroindicin F**, which racemizes during the biosynthetic process.

Conclusion

The structure of **Cleroindicin F** was successfully elucidated through a combination of spectroscopic methods and confirmed by total synthesis. The initial isolation and characterization provided the core structural features, while enantioselective synthesis was crucial for clarifying its stereochemical nature. This comprehensive understanding of **Cleroindicin F**'s structure is a prerequisite for further investigation into its biological properties and potential as a lead compound in drug discovery. The methodologies outlined in this guide serve as a classic example of the systematic approach required for the structural determination of novel natural products.

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References

- 1. datapdf.com [datapdf.com]
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